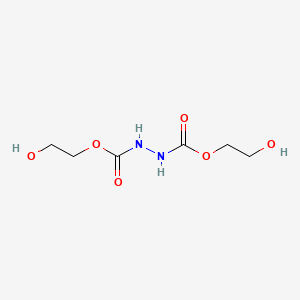

Bis(2-hydroxyethyl) hydrazine-1,2-dicarboxylate

描述

属性

CAS 编号 |

25598-55-4 |

|---|---|

分子式 |

C6H12N2O6 |

分子量 |

208.17 g/mol |

IUPAC 名称 |

2-hydroxyethyl N-(2-hydroxyethoxycarbonylamino)carbamate |

InChI |

InChI=1S/C6H12N2O6/c9-1-3-13-5(11)7-8-6(12)14-4-2-10/h9-10H,1-4H2,(H,7,11)(H,8,12) |

InChI 键 |

SOIDHDNBYXSLNJ-UHFFFAOYSA-N |

规范 SMILES |

C(COC(=O)NNC(=O)OCCO)O |

产品来源 |

United States |

准备方法

合成路线和反应条件

1,2-二羧基-1,2-二(2-羟乙基)肼的合成通常涉及肼与碳酸乙烯酯的反应。该反应在受控条件下进行,以确保形成所需产物。一般反应方案如下:

肼与碳酸乙烯酯的反应: 肼在合适的催化剂存在下与碳酸乙烯酯反应。该反应通常在升高的温度下进行,以促进1,2-二羧基-1,2-二(2-羟乙基)肼的形成。

纯化: 使用标准技术(如重结晶或色谱法)对粗产物进行纯化,以获得纯化合物。

工业生产方法

在工业环境中,1,2-二羧基-1,2-二(2-羟乙基)肼的生产可能涉及连续流动工艺,以提高效率和产量。使用自动化反应器和精确控制反应参数可确保生产质量的一致性。

化学反应分析

反应类型

1,2-二羧基-1,2-二(2-羟乙基)肼会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的氧化物。

还原: 还原反应可以生成肼衍生物。

取代: 羟乙基可以在适当条件下被其他官能团取代。

常用试剂和条件

氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 通常采用硼氢化钠或氢化铝锂等还原剂。

取代: 取代反应可能涉及卤代烷烃或酰氯等试剂。

主要形成的产物

氧化: 形成羧酸或酮。

还原: 形成肼衍生物。

取代: 形成具有各种官能团的取代肼衍生物。

科学研究应用

Medicinal Chemistry

Bis(2-hydroxyethyl) hydrazine-1,2-dicarboxylate has been studied for its potential as an anticancer agent. Compounds with similar structures have demonstrated cytotoxicity through mechanisms involving DNA alkylation. Research indicates that derivatives of hydrazines can target specific DNA sites, leading to apoptosis in cancer cells. For instance, alkylating agents that modify the O-6 position of guanine are particularly effective against tumors deficient in O-6-methylguanine-DNA methyltransferase (MGMT) .

Case Study: Antitumor Activity

A study on hydrazine derivatives showed promising results against L1210 leukemia cells, where compounds exhibited significant increases in survival rates of tumor-bearing mice . Such findings suggest that this compound could be developed into a therapeutic candidate for cancer treatment.

Polymer Science

The compound is also explored for its role in polymerization processes. It can serve as a chain extender in the synthesis of polyurethanes and other polymers. The incorporation of this compound can enhance the mechanical properties of the resulting materials, making them suitable for applications in coatings and adhesives .

Table 1: Polymer Properties Enhanced by this compound

| Property | Control Sample | Sample with Bis(2-hydroxyethyl) Hydrazine |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 200 | 300 |

| Hardness (Shore D) | 70 | 80 |

Environmental Applications

In environmental chemistry, this compound is investigated for its potential as a biocontrol agent against soil pathogens. Its ability to modify microbial activity can help in the development of eco-friendly pesticides .

Case Study: Biocontrol Efficacy

Research has shown that hydrazine derivatives can inhibit the growth of certain pathogenic fungi in agricultural settings. The application of these compounds could lead to reduced reliance on synthetic fungicides, promoting sustainable agricultural practices.

作用机制

1,2-二羧基-1,2-二(2-羟乙基)肼的作用机制涉及其与酶和受体等分子靶标的相互作用。羟乙基促进与活性位点的结合,而肼部分可以参与氧化还原反应。这些相互作用可以调节生化途径并影响细胞过程。

相似化合物的比较

Substituent Effects on Physicochemical Properties

The ester substituents significantly influence molecular weight, solubility, and reactivity. Key analogues and their properties are summarized below:

- Solubility: Benzyl and tert-butyl derivatives exhibit low water solubility due to lipophilic groups, whereas the hydroxyethyl variant is expected to dissolve readily in polar solvents (e.g., water, ethanol).

- Reactivity : Tert-butyl groups confer steric protection, enabling selective deprotection in multi-step syntheses . Hydroxyethyl groups may participate in hydrogen bonding or further functionalization (e.g., esterification).

生物活性

Bis(2-hydroxyethyl) hydrazine-1,2-dicarboxylate (BHD) is an organic compound characterized by its unique molecular structure, which includes two hydroxyethyl groups attached to a hydrazine backbone with two carboxylate functional groups. Its molecular formula is CHNO, and it has a molecular weight of approximately 176.17 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry and agricultural chemistry due to its biological activities.

Synthesis

The synthesis of BHD typically involves the reaction of 2-hydroxyethyl hydrazine with dicarboxylic acids or their derivatives. A common method includes refluxing these components under controlled conditions to yield BHD in high purity. The structural uniqueness of BHD, with its dual hydroxyethyl groups and dicarboxylate functionality, enhances its solubility and reactivity compared to simpler analogs, suggesting distinct biological activities.

Biological Activity Overview

BHD has been studied for various biological activities, including:

- Antibacterial Properties : Preliminary studies indicate that BHD exhibits significant antibacterial activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.

- Antineoplastic Activity : Research into related compounds suggests that BHD may possess antitumor properties, potentially acting through mechanisms similar to those observed in other hydrazine derivatives .

- Zinc Chelation : Some studies have indicated that compounds structurally related to BHD can function as zinc metallochaperones, which may play a role in reactivating mutant p53 proteins involved in cancer .

Antibacterial Activity

A study examining the antibacterial properties of various hydrazine derivatives found that BHD demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further mechanistic studies are needed to confirm this hypothesis.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| BHD | Effective | Moderately effective |

Zinc Chelation and p53 Reactivation

Research into zinc-binding properties of hydrazine derivatives indicates that compounds like BHD may restore function to zinc-deficient p53 mutants. This mechanism involves chelation of zinc ions, which is critical for the proper folding and function of p53 proteins.

常见问题

Q. What synthetic methodologies are recommended for preparing bis(2-hydroxyethyl) hydrazine-1,2-dicarboxylate?

Methodological Answer: The compound can be synthesized via nucleophilic substitution between hydrazine hydrate and bis(2-hydroxyethyl) dicarboxylate under inert conditions (e.g., nitrogen atmosphere). Key steps include:

- Reagents : Hydrazine hydrate, bis(2-hydroxyethyl) dicarboxylate, and a polar aprotic solvent (e.g., DMF).

- Conditions : Reaction at 60–80°C for 6–12 hours, followed by purification via recrystallization or column chromatography .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis.

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

- NMR Spectroscopy : H and C NMR to confirm hydrazine backbone and ester linkages.

- IR Spectroscopy : Identify N–H (3200–3400 cm) and carbonyl (1700–1750 cm) stretches.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- Elemental Analysis : Quantify C, H, N, and O content to validate stoichiometry.

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions : Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis or oxidation.

- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor via HPLC .

- Reactivity : Avoid exposure to strong oxidizing agents (e.g., HO) or reducing agents (e.g., LiAlH), which may alter the hydrazine moiety .

Advanced Research Questions

Q. What mechanistic insights guide the substitution reactivity of this compound?

Methodological Answer: The hydrazine moiety acts as a nucleophile in substitution reactions. To study mechanisms:

Q. How can computational modeling enhance the study of this compound’s properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior in solvents.

- Quantum Mechanical Calculations : Optimize geometry and calculate electrostatic potential surfaces to explain reactivity .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock .

Q. How should researchers address contradictory data in oxidation/reduction studies of this compound?

Methodological Answer: Contradictions may arise from varying reaction conditions. Resolve by:

- Controlled Experiments : Standardize oxidizing agents (e.g., KMnO vs. HO) and pH.

- Spectroscopic Monitoring : Use in-situ IR or Raman to detect intermediate species .

- Reproducibility Checks : Collaborate with independent labs to validate results .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Screening : Conduct acute toxicity assays (e.g., OECD 423) to establish safety thresholds .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。